2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate is a chemical compound with diverse applications in scientific research. It is known for its potential in catalysis, drug synthesis, and material science. This compound is characterized by the presence of a pyrrolidinone ring and an ethoxybenzoate group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with calcium currents mediated by cav 12 (L-type) channels .
Mode of Action
It is suggested that similar compounds inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter cellular functions and lead to various downstream effects.
Biochemical Pathways
The inhibition of calcium currents could potentially affect a variety of cellular processes, as calcium ions play a crucial role in many cellular functions, including signal transduction pathways .
Pharmacokinetics
A related compound has been shown to have high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties could potentially influence the bioavailability of the compound.
Result of Action
Related compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate plays a significant role in biochemical reactions, particularly in the conjugation of biomacromolecules with active small molecules. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable linkages. The nature of these interactions often involves the formation of covalent bonds, which can enhance the stability and functionality of the resulting conjugates. For instance, this compound can act as a linker in antibody-drug conjugates, enabling the targeted delivery of therapeutic agents to specific cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the activity of immune cells. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been observed to inhibit certain proteases, thereby preventing the degradation of target proteins. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and overall physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating immune responses and reducing inflammation. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of other compounds and altering metabolite levels . These interactions can have significant implications for the overall metabolic state of cells and tissues.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways . The precise subcellular localization of this compound is essential for its specific biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate typically involves the reaction of 4-ethoxybenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for efficient separation and isolation of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-ethoxybenzoic acid and N-hydroxysuccinimide.
Coupling Reactions: It can act as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Coupling Reactions: DCC or other carbodiimides in an organic solvent like dichloromethane.
Major Products Formed
Substitution Reactions: Various substituted benzoates depending on the substituent introduced.
Hydrolysis: 4-ethoxybenzoic acid and N-hydroxysuccinimide.
Coupling Reactions: Peptides or other coupled products depending on the reactants used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a coupling agent in organic synthesis, particularly in the formation of amide bonds.
Biology: Employed in the synthesis of biologically active molecules, including peptides and proteins.
Medicine: Investigated for its potential in drug synthesis and development, particularly in the creation of prodrugs and drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Known for its use in the synthesis of heterocyclic compounds with potential biological activity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used in monoclonal antibody production and has applications in cell culture.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate is unique due to its specific structure, which combines a pyrrolidinone ring with an ethoxybenzoate group. This combination imparts distinct chemical properties, making it particularly effective as a coupling agent in organic synthesis and peptide formation.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-18-10-5-3-9(4-6-10)13(17)19-14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXIUQVAVICSIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205275 | |
Record name | Benzoic acid, 4-ethoxy-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70074-33-8 | |
Record name | Benzoic acid, 4-ethoxy-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70074-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-ethoxy-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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